HMPL-523
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
科学的研究の応用
HMPL-523 in Lymphoma Treatment
HMPL-523, a selective oral Syk inhibitor, has shown potential in the treatment of various lymphomas. A Phase I study focused on its application in patients with relapsed or refractory lymphoma demonstrated HMPL-523's tolerability and anti-tumor activity. This study revealed that HMPL-523, when administered in doses ranging from 100 mg to 700 mg daily, was well-tolerated and showed promising activity in heavily pre-treated patients, with complete and partial responses observed in certain cases (Strati et al., 2021).
Another Phase 1 study on HMPL-523 as a small molecule inhibitor of spleen tyrosine kinase (SYK) emphasized its role in B-cell receptor signaling pathways, crucial in the pathobiology of non-Hodgkin's lymphomas (NHL). This study, encompassing various international locations, focused on HMPL-523's efficacy and safety in patients who had exhausted all approved therapy options. It highlighted HMPL-523's promising role in relapsed/refractory lymphoma treatment (Lawrence et al., 2020).
Anti-Tumor Activities In Vitro and In Vivo
A study by Yang et al. (2016) explored HMPL-523's inhibitory effects on cell viability in various B-cell lymphoma cell lines. This research provided evidence of HMPL-523's potent anti-tumor activity both in vitro and in vivo. The study found that HMPL-523 blocked phosphorylation of key proteins in the SYK signaling pathway and increased the apoptotic rate of certain cell lines. Additionally, HMPL-523 demonstrated synergistic activities with other drugs in treating human diffused large B-cell lymphoma (DLBCL), suggesting its potential as a single agent or in combination with other treatments for B-cell malignancies (Yang et al., 2016).
Phase 1 Studies in Chinese Patients
In a study focusing on Chinese patients with mature B-cell lymphomas, HMPL-523 was evaluated for its safety, pharmacokinetics (PK), and preliminary anti-tumor activity. The results indicated that HMPL-523 was well tolerated in Chinese patients with relapsed/refractory B-cell lymphomas. The study determined the maximum tolerated dose and recommended Phase 2 dose, and observed preliminary anti-tumor activity in indolent lymphomas, including CLL/SLL and FL (Zhu et al., 2018).
Additional Insights
Further research, such as the study by Fowler et al. (2019), continues to investigate HMPL-523's safety and efficacy in patients with relapsed or refractory lymphoma. This ongoing research across multiple countries, including the United States, Italy, and Spain, contributes to a deeper understanding of HMPL-523's role in lymphoma treatment (Fowler et al., 2019).
特性
製品名 |
HMPL-523 |
---|---|
IUPAC名 |
Unknown |
SMILES |
Unknown |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HMPL-523; HMPL 523; HMPL523. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。